molecular formula C6H9ClN2O3S B13232899 [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride

Cat. No.: B13232899
M. Wt: 224.67 g/mol
InChI Key: PAQPJIYMXALOTJ-UHFFFAOYSA-N
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Description

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

    Oxidation and Reduction: May require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation could lead to the formation of sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, oxadiazole derivatives have been recognized for their potential as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They are also being explored as agents for the treatment of age-related diseases, antimicrobials, and inhibitors of specific enzymes like Sirtuin 2.

Industry

Industrially, oxadiazoles are utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The versatility of the oxadiazole ring makes it a valuable component in various high-tech applications.

Mechanism of Action

The mechanism of action of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride would depend on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

What sets [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride apart from other oxadiazoles is its specific substitution pattern, which can impart unique chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C6H9ClN2O3S

Molecular Weight

224.67 g/mol

IUPAC Name

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O3S/c1-4(2)6-8-5(9-12-6)3-13(7,10)11/h4H,3H2,1-2H3

InChI Key

PAQPJIYMXALOTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CS(=O)(=O)Cl

Origin of Product

United States

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